molecular formula C19H22FN3O2 B4767287 N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4767287
M. Wt: 343.4 g/mol
InChI Key: VVYGQABJYKSTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-methoxyphenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
  • N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
  • N-(3-fluoro-4-methylphenyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the specific combination of its substituents, which can influence its pharmacological properties and reactivity. The presence of the fluoro and methoxy groups can affect its binding affinity to biological targets and its overall stability.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-7-8-15(13-16(14)20)21-19(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYGQABJYKSTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.